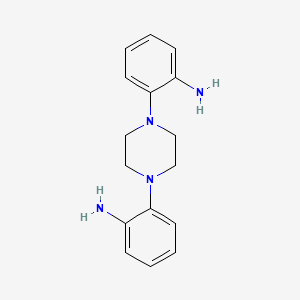

1,4-Bis(2-aminophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-aminophenyl)piperazin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMZVBUJBMLUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2N)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1,4 Bis 2 Aminophenyl Piperazine

Established Synthetic Pathways and Precursor Chemistry

Reductive Amination Strategies for Piperazine (B1678402) Ring Functionalization

Reductive amination is a versatile and widely employed method for the functionalization of the piperazine ring. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com In the context of 1,4-bis(2-aminophenyl)piperazine synthesis, this strategy can be adapted in several ways.

One common pathway involves the reaction of piperazine with a suitable carbonyl precursor of the 2-aminophenyl group. A key challenge in this approach is the selective formation of the desired product while avoiding over-alkylation or other side reactions. The choice of the reducing agent is critical for the success of reductive amination. While strong reducing agents like lithium aluminum hydride can be used, milder and more selective reagents such as sodium triacetoxyborohydride (B8407120) nih.gov or sodium cyanoborohydride google.comyoutube.com are often preferred. These reagents are capable of reducing the iminium ion intermediate without affecting other functional groups present in the molecule.

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Selectivity | Reactivity | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Moderate | High | Can reduce aldehydes and ketones |

| Sodium Cyanoborohydride (NaBH₃CN) | High | Moderate | Selective for imines over carbonyls |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Mild | Selective for imines, tolerates various functional groups |

| Lithium Aluminum Hydride (LiAlH₄) | Low | Very High | Reduces a wide range of functional groups |

Multi-Step Organic Synthesis Routes to the Diamine Scaffold

The synthesis of this compound can also be accomplished through multi-step organic synthesis routes that build the diamine scaffold incrementally. A prevalent strategy begins with the reaction of a nitro-substituted aryl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284), with piperazine. google.comrsc.org This nucleophilic aromatic substitution reaction yields 1,4-bis(2-nitrophenyl)piperazine. The subsequent and crucial step is the reduction of the two nitro groups to the corresponding amino groups.

Various reducing agents can be employed for this transformation, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reducing agents like tin(II) chloride or iron in acidic media. The choice of the reduction method depends on the desired yield, purity, and scalability of the process. For instance, a process for synthesizing 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine involves the initial reaction of 1-fluoro-2-nitrobenzene with a thiophenol derivative, followed by reduction of the nitro group to an aniline (B41778). google.com

Another approach involves the use of bis(2-chloroethyl)amine (B1207034), which can react with an appropriate aniline derivative to form the piperazine ring. google.comnih.gov For example, 2-((2,4-dimethylphenyl)thio)aniline (B569701) can be reacted with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring in the synthesis of vortioxetine. google.com These multi-step routes offer flexibility in introducing various substituents on the phenyl rings by starting with appropriately substituted precursors.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines. nih.govresearchgate.net This powerful method allows for the direct formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine, in this case, piperazine. nih.govnih.govcapes.gov.br The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine (B1218219) ligand and a base. youtube.com

The choice of the phosphine ligand is critical for the efficiency and scope of the Buchwald-Hartwig amination. youtube.comyoutube.com Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have been shown to be highly effective in promoting the coupling of a wide range of aryl halides with amines, including piperazine. youtube.comsigmaaldrich.com These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition, amine coordination, and reductive elimination. youtube.com

The reaction conditions, such as the choice of solvent, base, and temperature, must be carefully optimized to achieve high yields and avoid side reactions, such as the formation of bis-arylated piperazine when mono-arylation is desired. nih.gov Recent advancements have led to the development of highly active palladium precatalysts that are air- and moisture-stable, simplifying the experimental setup. nih.govsigmaaldrich.com The Buchwald-Hartwig amination offers a direct and efficient route to 1,4-diarylpiperazines and is a valuable tool in the synthesis of complex molecules containing this motif. nih.govnih.gov

Novel Synthetic Approaches and Process Optimization

Application of Green Chemistry Principles in Scalable Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of this compound and related compounds. One key aspect is the use of greener solvents or even solvent-free conditions. For instance, conducting Buchwald-Hartwig aminations using piperazine itself as the solvent has been explored as an eco-friendly alternative to traditional organic solvents. nih.gov

Another green approach involves the use of photoredox catalysis, which can enable reactions to proceed under milder conditions using visible light as an energy source. mdpi.com This can reduce the need for high temperatures and strong reagents. Furthermore, the development of catalytic systems that can operate in aqueous media is a significant step towards more sustainable chemical processes. scispace.com The use of recyclable catalysts, such as palladium nanoparticles, also contributes to the greening of these synthetic routes by reducing metal waste. researchgate.net

Catalytic Enhancements in Reaction Efficiencies and Selectivity

Continuous efforts are being made to enhance the efficiency and selectivity of the catalytic systems used in the synthesis of this compound. In the context of palladium-catalyzed reactions, the development of new and improved phosphine ligands and precatalysts is a major focus. sigmaaldrich.com These advanced catalysts can lead to higher turnover numbers, shorter reaction times, and the ability to couple more challenging substrates. nih.gov

For example, the evolution of Buchwald-type ligands has led to generations of catalysts with progressively better performance, allowing for reactions to be carried out under milder conditions and with lower catalyst loadings. sigmaaldrich.com In addition to palladium catalysis, other transition metals are also being explored for their potential in C-N bond formation reactions. The optimization of reaction parameters, such as catalyst-to-ligand ratio, base, and solvent, is crucial for maximizing yield and selectivity. nih.gov The goal is to develop robust and scalable processes that are both economically viable and environmentally responsible.

Mechanistic Elucidation of Key Synthetic Steps

Reaction Intermediates and Transition State Analysis

Subsequent coordination of piperazine to the Pd(II) complex, followed by deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), generates a palladium-amido complex. This intermediate then undergoes reductive elimination to form the first C-N bond, yielding N-(2-aminophenyl)piperazine and regenerating the Pd(0) catalyst. This monosubstituted piperazine can then re-enter the catalytic cycle to undergo a second N-arylation, ultimately forming the desired this compound.

Computational studies, such as Density Functional Theory (DFT) calculations on similar double amination reactions, have provided valuable insights into the energetics of these steps. For instance, in a microwave-assisted Buchwald-Hartwig double amination, the reductive elimination step was identified as having a significant energy barrier. researchgate.net The presence of electron-withdrawing or -donating groups on the aryl halide can influence the energy of the transition states and, consequently, the reaction rate. nih.gov For ortho-substituted aryl halides, steric hindrance can also play a crucial role in the stability of intermediates and the energy of transition states.

A general representation of the intermediates in the second N-arylation step is shown below:

| Intermediate | Structure | Description |

| Pd(II)-Aryl Complex | [Pd(L)₂(Aryl-X)] | Formed after oxidative addition of the second equivalent of 2-haloaniline. |

| Amine Coordinated Complex | [Pd(L)₂(Aryl-X)(N-(2-aminophenyl)piperazine)] | Resulting from the coordination of the monosubstituted piperazine. |

| Palladium-Amido Complex | [Pd(L)(Aryl)(N-(2-aminophenyl)piperazinyl)] | Formed after deprotonation of the coordinated amine. |

Kinetic Studies and Rate Law Determination for Formation Reactions

The kinetics of the Buchwald-Hartwig amination are complex and can be influenced by various factors, including the nature of the catalyst, ligand, base, solvent, and substrates. Generally, the reaction rate is dependent on the concentrations of the aryl halide, the amine, and the catalyst. nih.gov

For a double amination reaction, the kinetics can be modeled as a system of consecutive-competing reactions. The formation of the monosubstituted intermediate, N-(2-aminophenyl)piperazine, and its subsequent conversion to the final product, this compound, will have distinct rate constants (k₁ and k₂).

A simplified kinetic model can be represented by the following equations, where [ArX] is the concentration of the 2-haloaniline, [Pip] is the concentration of piperazine, [Mono] is the concentration of the monosubstituted intermediate, and [Di] is the concentration of the final product:

Rate of formation of [Mono] = k₁[ArX][Pip] - k₂[ArX][Mono]

Rate of formation of [Di] = k₂[ArX][Mono]

Advanced Purification and Isolation Techniques for High-Purity Research Grade Material

Obtaining this compound in high purity is crucial for its use in research and development, as impurities can significantly affect its properties and performance in subsequent applications. The primary methods for purifying aromatic amines and their derivatives are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures. organic-chemistry.orgnih.gov

For aromatic polyamines like this compound, a mixed solvent system might be necessary to achieve the desired solubility profile. Common solvents for recrystallizing aromatic amines include toluene, hexane, ethanol, and ethyl acetate. researchgate.netnih.gov The process involves dissolving the crude product in a minimal amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to promote the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities. organic-chemistry.org

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For aromatic diamines, silica (B1680970) gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is crucial for effective separation. A gradient of solvents with increasing polarity is often employed to elute the compounds from the column. google.com

For the separation of aromatic amine isomers and related compounds, specialized chromatographic techniques have been developed. For instance, gas chromatography (GC) with specific stationary phases has shown excellent resolving capabilities for isomers of chloroaniline and toluidine. wikipedia.orgnih.govrsc.orgacs.org High-performance liquid chromatography (HPLC) on modified silica gel columns has also been successfully used for the separation of aromatic amine isomers. Semi-preparative HPLC can be a highly effective method for isolating the desired compound in high purity from a complex reaction mixture.

The selection of the appropriate purification technique, or a combination of techniques, will depend on the nature and quantity of the impurities present in the crude product.

In-Depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of scientific literature, it has been determined that there is limited specific research available on the compound This compound that precisely matches the detailed structure requested for the article. While the broader fields of piperazine derivatives and Schiff base coordination chemistry are well-documented, published studies focusing explicitly on the chelation, conformational analysis, and synthesis of specific metal complexes—particularly perchlorates, lanthanides, and actinides—with this compound as the precursor are not sufficiently available to construct the detailed, research-backed article as outlined.

The provided outline requires in-depth research findings for highly specific subsections, such as the synthesis of Cu(II), Ni(II), and Co(II) perchlorates, and the formation of lanthanide and actinide coordination architectures derived from this exact molecule. The available literature primarily discusses related but structurally different compounds, such as those derived from 1,4-bis(2-formylphenyl)piperazine, 1-amino-4-methylpiperazine, or other diamines. inorgchemres.orgdergipark.org.tr

To adhere to the strict instructions of focusing solely on this compound and not introducing information on other examples, it is not feasible to generate scientifically accurate and thorough content for each specified section and subsection. Discussing analogs would violate the core requirements of the request.

Therefore, a detailed article on the coordination chemistry and ligand design principles of this compound, structured according to the provided outline, cannot be generated at this time due to the absence of specific research data in the public domain.

Coordination Chemistry and Ligand Design Principles of 1,4 Bis 2 Aminophenyl Piperazine

Advanced Structural Characterization of Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques provides a complete picture of these structures.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries and Crystal Packing

Single-crystal X-ray diffraction is an unparalleled technique for elucidating the precise molecular structure of crystalline materials. For metal complexes of piperazine (B1678402) derivatives, this method has been instrumental in defining the coordination environment around the metal center.

Studies on various piperazine-based compounds have revealed that the piperazine ring typically adopts a stable chair conformation. researchgate.net In the case of metal complexes, the coordination geometry is dictated by the metal ion and the coordinating atoms of the ligand. For instance, palladium(II) complexes with 1,4-bis(2-hydroxyethyl)piperazine have shown a square-planar geometry around the palladium center, albeit with some tetrahedral distortion. researchgate.net The ligand coordinates to the metal through the nitrogen atoms of the piperazine ring. researchgate.net

Table 1: Crystallographic Data for Selected Piperazine Derivatives

| Compound | Crystal System | Space Group | Piperazine Conformation | Key Intermolecular Interactions |

| Compound I (a piperazine derivative) | Monoclinic | P21/n | Chair | C-H···O, H···H (54.7%) |

| Compound II (a piperazine derivative) | Monoclinic | P21/n | Chair | C-H···O, H···H (40.2%) |

| 1,4-bis(9-anthracenylmethyl)piperazine | - | - | Anti conformation of anthracene (B1667546) rings | C-H···π, π···π |

| [Pd(BHEP)Cl2] | - | - | Chair | - |

Comprehensive Spectroscopic Signatures (e.g., UV-Vis, FT-IR, EPR, Mössbauer)

Spectroscopic techniques are vital for characterizing metal complexes in various states. UV-Vis spectroscopy provides information about the electronic transitions within the complex. For example, the electronic spectra of palladium(II) complexes of 1,4-bis(2-hydroxyethyl)piperazine have been studied to understand their behavior in solution. researchgate.net

FT-IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. The vibrational frequencies of the ligand are altered upon complexation. Shifts in the bands corresponding to the N-H or C-N bonds of the piperazine ring can confirm the involvement of the nitrogen atoms in coordination. In metal complexes of piperazine-based N2O2 ligands, the appearance of new bands in the far-infrared region, typically in the range of 404-521 cm⁻¹, are assigned to M-N and M-O stretching vibrations, directly evidencing the formation of ligand-metal bonds. biointerfaceresearch.com

While not explicitly detailed in the provided search results for 1,4-bis(2-aminophenyl)piperazine, Electron Paramagnetic Resonance (EPR) spectroscopy would be employed for complexes with unpaired electrons (e.g., Cu(II) or high-spin Fe(III)) to probe the magnetic properties and the environment of the paramagnetic center. Similarly, Mössbauer spectroscopy would be a powerful tool for characterizing iron-containing complexes, providing detailed information about the oxidation state and spin state of the iron nucleus.

Vibrational Spectroscopy for Ligand-Metal Interactions and Electronic Structure

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a detailed view of the bonding between the ligand and the metal. The changes in the vibrational frequencies of the ligand upon coordination are a direct consequence of the alteration of its electronic structure due to the metal-ligand bond formation. By comparing the spectra of the free ligand with that of the metal complex, one can deduce the specific sites of coordination. For instance, a shift in the stretching frequency of a particular bond indicates its involvement in the coordination sphere. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes of the complex, providing a more profound understanding of the ligand-metal interactions. researchgate.net

Theoretical Insights into Ligand-Metal Bonding and Electronic Structure

Computational chemistry provides a powerful lens through which to examine the intricate details of bonding and electronic structure in metal complexes, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure Prediction

Density Functional Theory (DFT) has become a standard computational method for predicting the geometric and electronic structures of metal complexes. DFT calculations can be used to optimize the geometry of the complexes, and the results are often in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net For example, DFT calculations on a palladium(II) complex with a piperazine derivative accurately predicted a square-planar geometry with tetrahedral distortion. researchgate.net

Furthermore, DFT allows for the calculation of various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and the electronic transitions observed in UV-Vis spectra. researchgate.net Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, can visualize the charge distribution within the molecule, highlighting the regions that are susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: Applications of DFT in the Study of Piperazine Complexes

| Application | Description | References |

| Geometric Optimization | Predicts the most stable 3D structure of the ligand and its metal complexes. | researchgate.net, researchgate.net |

| Vibrational Frequencies | Calculates theoretical vibrational spectra to aid in the assignment of experimental FT-IR and Raman bands. | researchgate.net |

| Electronic Properties | Determines HOMO-LUMO energies, providing insights into reactivity and electronic transitions. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential to identify reactive sites for electrophilic and nucleophilic attack. | nih.gov |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses of Bonding

To gain a deeper understanding of the nature of the chemical bonds within these complexes, more advanced theoretical analyses are employed. Natural Bond Orbital (NBO) analysis provides a chemist's perspective on bonding by describing the charge transfer and donor-acceptor interactions between orbitals. researchgate.netresearchgate.net This method can quantify the stabilization energy associated with these interactions, offering a measure of the strength of the ligand-metal bond.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different but equally powerful approach by analyzing the topology of the electron density. nih.govresearchgate.net By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can characterize the nature of chemical bonds, distinguishing between covalent and ionic interactions. researchgate.net This analysis provides a rigorous framework for understanding the subtleties of ligand-metal bonding in these complex systems. nih.gov

Frontier Molecular Orbital (FMO) Analysis in Metal-Ligand Systems

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule interacts with other molecules, including metal ions. In the context of coordination chemistry, FMO analysis of a ligand like this compound provides valuable insights into its behavior upon complexation with a metal center.

The HOMO is the orbital that is most likely to donate electrons, acting as a nucleophile or a Lewis base. The LUMO, on the other hand, is the orbital that is most likely to accept electrons, acting as an electrophile or a Lewis acid. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and a lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity. nih.gov

Upon coordination of a ligand to a metal ion, the energies of the ligand's frontier orbitals are perturbed. The interaction between the ligand's HOMO and the metal's LUMO, and the ligand's LUMO and the metal's HOMO, leads to the formation of new molecular orbitals in the resulting metal complex. The nature and energy of these new orbitals dictate the electronic and photophysical properties of the complex.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the energies and visualize the spatial distribution of frontier molecular orbitals. researchgate.netnih.gov These calculations can predict the most likely sites of electrophilic and nucleophilic attack and explain the charge transfer characteristics within a molecule. researchgate.net

To illustrate the principles of FMO analysis, we can consider the theoretical data for a structurally analogous dication, which features two protonated aminobenzene groups linked by a conjugated system. Although not identical, the electronic characteristics of the aminophenyl moieties provide a relevant comparison.

| Molecular Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| cis-isomer | -5.92 | -3.32 | 2.60 |

| trans-isomer | -5.80 | -3.18 | 2.62 |

| cross-conjugated isomer | -5.40 | -2.18 | 3.22 |

For this compound, it is expected that the HOMO would be largely localized on the electron-rich aminophenyl groups, specifically involving the nitrogen lone pairs and the π-system of the benzene (B151609) rings. The LUMO would likely be distributed over the aromatic rings and the piperazine bridge. Upon coordination to a metal ion, the HOMO of the ligand would donate electron density to the vacant orbitals of the metal, forming a coordinate covalent bond. The energy of this interaction and the resulting HOMO-LUMO gap of the metal complex would be dependent on the nature of the metal ion and the coordination geometry.

The study of frontier molecular orbitals is therefore a powerful tool in ligand design. By modifying the substituents on the phenyl rings or altering the piperazine conformation, it is possible to tune the HOMO and LUMO energy levels of the ligand. This, in turn, allows for the systematic control over the electronic properties, reactivity, and potential applications of the corresponding metal complexes. researchgate.net

Application in Advanced Materials Science and Engineering

Integration into Polymer Architectures

The diamine nature of 1,4-Bis(2-aminophenyl)piperazine allows it to serve as a monomer in the synthesis of several classes of high-performance polymers.

Synthesis of High-Performance Polyimides, Polyamides, and Polyureas

High-performance polymers are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance. Polyimides, polyamides, and polyureas are prominent classes of such materials. Generally, these polymers are synthesized through the reaction of diamines with dianhydrides, dicarboxylic acids (or their derivatives), and diisocyanates, respectively.

Polyimides: These are often synthesized in a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. researchgate.netrsc.orgmdpi.com The incorporation of this compound into a polyimide backbone could introduce unique solubility characteristics and potentially influence the polymer's thermal and mechanical properties. For instance, novel polyimides derived from other structurally complex diamines have demonstrated high glass transition temperatures and excellent thermal stability. researchgate.netresearchgate.net

Polyamides: Aromatic polyamides, or aramids, are known for their outstanding strength and heat resistance. They are typically prepared by the polycondensation of aromatic diamines and aromatic dicarboxylic acids. ntu.edu.twcapes.gov.br The use of this compound in polyamide synthesis could lead to polymers with modified chain packing and intermolecular interactions, thereby affecting their macroscopic properties.

Polyureas: The reaction of diamines with diisocyanates yields polyureas, which are known for their toughness and elastomeric properties. nih.govsid.ir The introduction of the rigid piperazine (B1678402) and aromatic units from this compound could result in polyureas with enhanced thermal stability and specific mechanical responses. sid.ir Research on polyureas derived from other arylamine structures has shown that the polymer's properties can be tailored by the choice of the diamine and diisocyanate monomers. sid.ir

Design of Hyperbranched Polymers and Dendrimers for Specific Functions

Hyperbranched polymers and dendrimers are three-dimensional macromolecules with highly branched architectures. researchgate.netrsc.org Their unique properties, such as low viscosity and a high density of terminal functional groups, make them suitable for a range of applications. rsc.orgfrontiersin.org The A2B2-type structure of this compound (where 'A' represents the primary amine and 'B' represents the secondary amine in the piperazine ring) could theoretically be exploited in the synthesis of hyperbranched structures. For example, a "couple-monomer methodology" has been used to create hyperbranched polymers from A2 and B3 type monomers. researchgate.net While direct synthesis of hyperbranched polymers from this compound has not been reported, related studies on other piperazine derivatives, such as the polyaddition of 1-(2-aminoethyl)piperazine (B7761512) to divinyl sulfone, have successfully yielded hyperbranched polysulfone-amines. scilit.com

Investigation of Thermomechanical, Optical, and Electronic Properties of Resulting Polymeric Systems

The properties of polymers derived from this compound would be of significant interest.

Thermomechanical Properties: The rigidity of the aromatic and piperazine units would be expected to impart high glass transition temperatures (Tg) and good thermal stability to the resulting polymers. ntu.edu.tw Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be crucial techniques to evaluate these properties. For example, novel polyimides have been reported with 5% weight loss temperatures exceeding 500°C. researchgate.netntu.edu.tw

Electronic Properties: Conducting polymers are a class of materials with intriguing electronic properties. nih.gov While the direct contribution of the this compound unit to electrical conductivity would need to be investigated, its incorporation into conjugated polymer backbones could modulate the electronic and electrochemical behavior of the material.

Role in Supramolecular Assembly and Self-Assembled Structures

The ability of this compound to form specific non-covalent interactions makes it a potential building block for supramolecular chemistry.

Non-Covalent Interactions in Crystal Engineering and Co-Crystal Formation

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. rsc.orgnih.gov The amine groups and the nitrogen atoms of the piperazine ring in this compound can act as hydrogen bond donors and acceptors, respectively. These interactions can be exploited to form co-crystals with other molecules. The formation of co-crystals can significantly alter the physicochemical properties of the parent compounds, such as solubility and stability. nih.gov Studies on other piperazine derivatives have demonstrated their ability to form extensive hydrogen-bonding networks, leading to the formation of complex crystalline architectures. researchgate.net

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. capes.gov.brrsc.org The diamine functionality of this compound could be post-synthetically modified or the molecule itself could be functionalized to include coordinating groups (like carboxylates or pyridyls) to act as a linker in MOF synthesis. capes.gov.brrsc.org The incorporation of the piperazine unit could influence the pore size and chemical environment of the resulting MOF, which is relevant for applications such as gas storage and separation. researchgate.netrsc.org For instance, MOFs functionalized with other amine-containing ligands have shown enhanced CO2 capture capabilities. capes.gov.brrsc.org

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with structures held together by strong covalent bonds. rsc.org The diamine nature of this compound makes it a potential building block for the synthesis of imine-linked COFs through condensation with trialdehydes. rsc.org Such COFs could exhibit interesting properties for applications in catalysis and optoelectronics, depending on the chosen building blocks.

Catalytic Applications of Derived Systems

The nitrogen-rich structure of this compound and its derivatives serves as an excellent platform for the development of advanced catalysts. The two nitrogen atoms within the piperazine ring and the two exocyclic primary amine groups can act as potent coordination sites for metal ions, forming stable complexes that can catalyze a variety of chemical transformations. rsc.orgresearchgate.net These systems are explored in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Metal complexes of piperazine derivatives have shown significant promise in this area. researchgate.net The ligand, in this case a derivative of this compound, coordinates to a metal center, creating a catalytically active species. The electronic and steric properties of the ligand can be fine-tuned by modifying the aminophenyl or piperazine moieties to enhance the catalyst's activity, selectivity, and stability.

For instance, iridium complexes featuring piperazine-based ligands have been developed for the synthesis of other piperazine derivatives through N-alkylative reactions of ethanolamines. clockss.org Similarly, nickel complexes with pincer-type ligands, which can be analogous to the structure provided by this compound, have proven to be excellent catalysts for the cross-coupling of alkyl halides with Grignard reagents, demonstrating broad scope and high functional group tolerance. rsc.org The ability of the piperazine scaffold to form stable coordination complexes is a key reason for its successful application in catalysis. researchgate.net

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers often immobilize catalytic complexes onto solid supports, creating heterogeneous catalysts. While specific research on the immobilization of this compound is not widely documented, the principles can be inferred from similar piperazine-based systems.

A notable example is the use of a piperazine-based poly(amic acid) as a heterogeneous catalyst. tandfonline.com In this approach, the piperazine derivative is incorporated into a polymer backbone. This creates a solid material with a high surface area and abundant catalytic sites that is easily separable from the reaction mixture. This polymeric catalyst has demonstrated high efficiency and recyclability in multicomponent reactions for synthesizing pyrrolidinone scaffolds, maintaining its activity over several successive runs. tandfonline.com This strategy of integrating piperazine units into a polymer framework showcases a viable route for the heterogenization of catalysts derived from this compound, potentially for use in large-scale industrial processes.

Derivatives of this compound are versatile ligands for metal catalysts that facilitate a range of important chemical reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. Catalyst systems using biarylmonophosphine ligands with structures that can be conceptually related to derivatives of this compound have shown excellent reactivity for C-N cross-coupling reactions, even with challenging substrates like aryl mesylates. encyclopedia.pub Nickel-based catalysts have also been employed for the cross-coupling of non-activated alkyl halides. rsc.org

C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis. Recent advances have focused on the C-H functionalization of the piperazine ring itself, often using photoredox catalysis with iridium or ruthenium complexes. mdpi.comorganic-chemistry.org These methods allow for the direct attachment of aryl, vinyl, or alkyl groups to the carbon atoms of the piperazine core, opening new avenues for creating complex molecules. mdpi.comorganic-chemistry.org While these studies often focus on modifying the piperazine scaffold, the aminophenyl groups in the target compound could serve as directing groups to facilitate C-H activation at specific sites.

The table below summarizes key findings in the catalytic applications of systems related to this compound.

| Catalyst System | Reaction Type | Key Findings | Reference |

| Nickel-pincer complexes | Cross-coupling | Excellent catalyst for coupling non-activated alkyl halides with Grignard reagents; high functional group tolerance. | rsc.org |

| Piperazine-based poly(amic acid) | Multicomponent reaction | Highly recyclable heterogeneous catalyst for pyrrolidinone synthesis; maintains activity over successive runs. | tandfonline.com |

| Palladium/BrettPhos | C-N Cross-coupling | Enables use of aryl mesylates as coupling partners; selective monoarylation of primary amines. | encyclopedia.pub |

| Iridium Photoredox Catalyst | C-H Arylation | Facilitates direct C-H arylation of N-Boc piperazines with 1,4-dicyanobenzene. | mdpi.comorganic-chemistry.org |

| Cp*Iridium Complexes | N-alkylation | Catalyzes the synthesis of piperazine derivatives from ethanolamines. | clockss.org |

Sensing and Recognition Technologies

The structural characteristics of this compound, with its multiple hydrogen bond donors and metal coordination sites, make it an attractive candidate for the core of chemosensors. clockss.org These sensors are designed to detect specific chemical species by converting a recognition event into a measurable signal.

Chemosensors based on ligands containing aromatic amine and heterocyclic moieties are widely developed for detecting a variety of analytes.

Metal Ion Detection: The aminophenyl groups and piperazine nitrogens can act as a multidentate coordination site for various metal ions. The binding of a specific metal ion like Zn²⁺, Cu²⁺, or Hg²⁺ can lead to a significant change in the molecule's photophysical properties, forming the basis for a sensor. clockss.orgmdpi.com For example, a fluorescent sensor based on a 2-(2′-aminophenyl)benzoxazole platform demonstrated a 25-fold fluorescence enhancement upon binding to Zn²⁺. nih.gov The design principles are transferable to the this compound scaffold.

Anion Detection: The N-H groups of the primary amines can act as hydrogen-bond donors to recognize and bind anions such as fluoride, cyanide, or phosphate. tandfonline.comwikipedia.org The design of anion sensors often involves integrating hydrogen-bonding motifs into a chromophore or fluorophore. The binding event perturbs the electronic structure of the molecule, resulting in a colorimetric or fluorescent response. wikipedia.org

Small Molecule Detection: The versatile binding pockets that can be formed by derivatives of this compound could also be tailored for the recognition of specific small organic molecules.

The table below provides examples of chemosensors with functionalities relevant to the this compound structure.

| Sensor Type | Analyte | Key Feature | Detection Principle | Reference |

| Benzidine-based chemosensor | Cu²⁺, Hg²⁺ | Naked-eye color change | Intramolecular Charge Transfer (ICT) | mdpi.com |

| 2-(2′-aminophenyl)benzoxazole-based sensor | Zn²⁺ | 25-fold fluorescence enhancement | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

| BODIPY-benzimidazole derivative | HSO₄⁻ | Selective color change (pink to yellow) | Interaction with hydrogen sulfate (B86663) anion | wikipedia.org |

The conversion of a chemical recognition event into a measurable signal is handled by a transducer. For chemosensors derived from this compound, optical and electrochemical transduction mechanisms are the most relevant. nsf.gov

Optical Transduction: This is one of the most common methods for chemosensors. The binding of an analyte causes a change in the sensor molecule's optical properties, such as UV-visible absorption (colorimetry) or fluorescence. organic-chemistry.orgchemicalbook.com Mechanisms include:

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the receptor part of the molecule, leading to a shift in the absorption or emission spectrum. mdpi.com

Chelation-Enhanced Fluorescence (CHEF): In many fluorophores, the presence of a metal ion quenches fluorescence. When a chelating agent binds the metal ion, this quenching effect is removed, leading to a "turn-on" fluorescent signal. nih.gov

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip, which can be modified with the sensor molecule. Binding of the analyte alters the refractive index, providing a label-free detection method. chemsynthesis.com

Electrochemical Transduction: These sensors measure changes in the electrical properties of a system upon analyte binding. organic-chemistry.org The sensor molecule is typically immobilized on an electrode surface. chemsynthesis.com Common techniques include:

Cyclic Voltammetry: This method measures the current response to a sweeping potential. Analyte binding can shift the oxidation or reduction potentials of the sensor molecule or hinder electron transfer, altering the voltammogram. mdpi.com

Amperometry: This technique measures the current at a fixed potential, which can be proportional to the concentration of an electroactive species produced or consumed during a recognition-linked reaction. organic-chemistry.org

Potentiometry: This measures the potential difference between two electrodes, which can change as the sensor molecule interacts with charged analytes. chemsynthesis.com

The choice of transduction mechanism depends on the desired application, with optical methods being excellent for imaging and high-throughput screening, while electrochemical methods offer high sensitivity, portability, and potential for miniaturization. organic-chemistry.orgnsf.gov

Strategies for Enhancing Selectivity and Sensitivity in Detection Systems

The development of highly selective and sensitive detection systems is a cornerstone of modern analytical science, with applications spanning environmental monitoring, medical diagnostics, and industrial process control. While the core structure of this compound suggests potential as a building block for chemosensors—owing to its nitrogen-rich structure capable of coordinating with metal ions—specific research detailing its use in enhancing the selectivity and sensitivity of detection systems is not extensively documented in current scientific literature.

However, the broader family of piperazine derivatives is a fertile ground for the development of fluorescent chemosensors. nih.govresearchgate.net Strategies to enhance selectivity and sensitivity in these systems often involve the following principles:

Photo-induced Electron Transfer (PET): Many piperazine-based fluorescent sensors operate on a PET mechanism. In the "off" state, the nitrogen atoms of the piperazine ring can quench the fluorescence of a tethered fluorophore through electron transfer. Upon binding to a target analyte, such as a metal ion, this PET process is inhibited, leading to a "turn-on" of the fluorescence signal. The selectivity is dictated by the specific electronic and steric interactions between the piperazine-based receptor and the analyte. nih.gov

Intramolecular Charge Transfer (ICT): Modification of the aminophenyl groups or the piperazine nitrogen atoms with other functional moieties can create ICT characteristics. The binding of an analyte can modulate the ICT process, resulting in a detectable shift in the emission wavelength or intensity. This provides a ratiometric sensing capability, which enhances sensitivity by being less susceptible to fluctuations in probe concentration or excitation intensity.

Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex between the piperazine derivative and a metal ion can restrict intramolecular rotations and vibrations that would otherwise lead to non-radiative decay of the excited state. This chelation event enhances the fluorescence quantum yield, providing a clear signal for detection. researchgate.net

While these strategies are well-established for various piperazine derivatives, their specific application and optimization for this compound in detection systems remains an area ripe for future investigation. The symmetrical nature and the presence of two amino groups in this particular molecule could lead to unique coordination behaviors and sensing properties.

Corrosion Inhibition Applications of Piperazine-Based Ligands

The economic and safety implications of metal corrosion are a global challenge. Piperazine and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov The efficacy of these compounds stems from the presence of nitrogen atoms, which have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, and the potential to carry aromatic rings, which contribute to the adsorption process.

Experimental and Theoretical Investigation of Corrosion Inhibition Mechanisms

The mechanism by which piperazine-based ligands inhibit corrosion is a subject of intensive study, employing both experimental and theoretical approaches.

Experimental Investigations:

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are pivotal in elucidating the inhibition mechanism. Potentiodynamic polarization studies reveal that many piperazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net EIS measurements provide insights into the formation of a protective film on the metal surface and the resistance to charge transfer.

Weight loss measurements at different temperatures and inhibitor concentrations are also employed to determine the inhibition efficiency and to understand the effect of temperature on the adsorption process. nih.gov Surface analysis techniques like scanning electron microscopy (SEM) provide visual evidence of the protective layer formed by the inhibitor on the metal surface.

Theoretical Investigations:

Quantum chemical calculations, based on Density Functional Theory (DFT), are used to correlate the molecular structure of the inhibitor with its performance. researchgate.net These calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower E_LUMO suggests a higher ability to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency.

Molecular dynamics (MD) simulations are another powerful theoretical tool used to model the adsorption behavior of inhibitor molecules on the metal surface in a simulated corrosive environment. researchgate.net These simulations provide a visual representation of the adsorption process and can calculate the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal.

A study on two piperazine-derived Schiff bases demonstrated that these compounds effectively inhibit the corrosion of carbon steel in a hydrochloric acid solution. The inhibition efficiency was found to increase with the concentration of the inhibitor. The proposed mechanism involves the adsorption of the inhibitor molecules onto the steel surface, which blocks the active sites for corrosion. nih.gov

Adsorption Behavior and Surface Protection Studies on Metal Substrates

The effectiveness of a corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface and form a protective barrier. The adsorption of piperazine-based inhibitors can occur through physisorption, chemisorption, or a combination of both.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the piperazine ring can become protonated, leading to the formation of cations that are then attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the lone pair of electrons on the nitrogen atoms (and other heteroatoms or π-electrons from aromatic rings) and the vacant d-orbitals of the metal atoms. researchgate.net

The adsorption of piperazine derivatives on metal surfaces is often found to follow specific adsorption isotherms, such as the Langmuir or Temkin isotherms. nih.govresearchgate.net The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface, while the Temkin isotherm considers the lateral interactions between the adsorbed molecules.

The protective film formed by the adsorbed inhibitor molecules acts as a physical barrier, isolating the metal from the corrosive environment. This film can also be hydrophobic, which further repels water and corrosive species from the metal surface. The stability and coverage of this protective film are crucial for long-term corrosion protection.

Table of Research Findings on Piperazine-Based Corrosion Inhibitors

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Type of Inhibition | Reference |

| 1,4-bis(2-(2-hydroxyethyliminomethyl)phenyl)piperazine | Carbon Steel | 1.0 M HCl | Not specified, but increased with concentration | Temkin | Mixed | nih.govrsc.org |

| Piperazine (PZ) | Carbon Steel (CS1018) | Saturated Potash Brine | 89.93 ± 0.87 | Langmuir | Mixed | researchgate.net |

| Piperazine (PZ) | J55 Steel | Saturated Potash Brine | 87.20 ± 1.87 | Temkin | Mixed | researchgate.net |

| 1-benzyl piperazine (P1) | Mild Steel | 3.9 M HCl | <92 | Langmuir | Cathodic-type (for P2) | colab.ws |

| bis(1-benzylpiperazine) thiuram disulfide (P2) | Mild Steel | 3.9 M HCl | >92 at 10⁻³ M | Langmuir | Cathodic-type | colab.ws |

| Various Piperazine Derivatives | Mild Steel | 1 M HCl | 90-94 at 25 mM | Langmuir | Mixed | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and preferred geometric arrangements of 1,4-Bis(2-aminophenyl)piperazine.

The three-dimensional structure of this compound is governed by the conformational flexibility of the central piperazine (B1678402) ring and the rotational freedom of the two 2-aminophenyl substituents.

Conformational Analysis: The piperazine ring most commonly adopts a stable chair conformation . In this conformation, the substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. For 1,4-disubstituted piperazines, three primary conformations are possible: di-equatorial, di-axial, and axial-equatorial. Due to steric hindrance, the di-equatorial conformation, where both bulky 2-aminophenyl groups occupy equatorial positions, is generally the most energetically favorable. This arrangement minimizes steric clash between the substituents and the piperazine ring. Conformational studies on similarly substituted piperazines have consistently shown a preference for the axial conformation of the substituent, which can be stabilized by intramolecular hydrogen bonds in certain cases. nih.gov

Optimized Geometry: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide precise geometric parameters for the most stable conformer. researchgate.net In the optimized structure of this compound, the piperazine ring would be in a chair form, and the aminophenyl groups would be positioned to minimize steric repulsion. The bond lengths and angles are typical for C-C, C-N, and C-H bonds in aromatic and aliphatic amine systems. scispace.com

Interactive Table: Predicted Geometrical Parameters for this compound

Note: These values are representative and based on DFT calculations for analogous structures like 1-(4-chlorophenyl)piperazine. Specific values for the title compound would require dedicated computation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (piperazine) | ~1.53 Å |

| Bond Length | C-N (piperazine) | ~1.46 Å |

| Bond Length | C-N (Aryl-Piperazine) | ~1.41 Å |

| Bond Length | N-H (amine) | ~1.01 Å |

| Bond Angle | C-N-C (piperazine) | ~110° |

| Bond Angle | C-C-N (piperazine) | ~111° |

| Torsion Angle | C-N-C-C (piperazine) | ~ ±55° (Chair) |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map illustrates regions of electrophilic (positive potential) and nucleophilic (negative potential) character.

For this compound, the MEP map would highlight:

Negative Potential (Red/Yellow): The most electron-rich regions are concentrated around the nitrogen atoms of the two primary amino (-NH₂) groups and, to a lesser extent, the nitrogen atoms of the piperazine ring. These areas, rich in electron density due to nitrogen's lone pairs, are the primary sites for nucleophilic attack and coordination to metal ions.

Positive Potential (Blue): Electron-deficient regions are located around the hydrogen atoms of the amino groups and the hydrogen atoms of the aromatic rings. These sites are susceptible to electrophilic attack.

Neutral Potential (Green): The carbon backbones of the phenyl rings and the piperazine ring represent areas of relatively neutral potential.

This charge distribution profile is crucial for understanding how the molecule interacts with other species, including its role in forming hydrogen bonds and coordinating as a ligand in metal complexes. nih.gov

Computational methods can accurately predict spectroscopic data, which aids in the characterization of the molecule.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. scispace.comnih.gov The predicted shifts for this compound would show distinct signals for the different types of protons and carbons.

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Note: Predicted values relative to a standard (e.g., TMS), typically calculated in a solvent like DMSO-d₆.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 6.5 - 7.5 |

| ¹H | Piperazine C-H | 2.8 - 3.2 |

| ¹H | Amine N-H | 4.5 - 5.5 |

| ¹³C | Aromatic C-NH₂ | ~145 |

| ¹³C | Aromatic C-N(piperazine) | ~140 |

| ¹³C | Aromatic C-H | 115 - 130 |

| ¹³C | Piperazine C | ~50 |

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. scispace.com Key predicted vibrational modes include the N-H stretching of the primary amine groups, typically found in the 3300-3500 cm⁻¹ region, and the C-H stretching modes of the aromatic and aliphatic parts of the molecule. nih.gov

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Primary Amine | 3450 - 3300 |

| C-H Stretching | Aromatic | 3100 - 3000 |

| C-H Stretching | Aliphatic (Piperazine) | 2950 - 2800 |

| N-H Bending | Primary Amine | 1650 - 1580 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| C-N Stretching | Aryl-Amine | 1340 - 1250 |

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. nih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions originating from the aminophenyl chromophores. The inclusion of solvent effects in the calculations is critical, as polar solvents can stabilize the excited state, leading to a red shift (bathochromic shift) in the maximum absorption wavelength (λₘₐₓ). nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a view of the molecule's behavior over time, revealing its flexibility and interactions with its surroundings. nih.govmdpi.com

MD simulations of this compound in a solvent box (e.g., water or an organic solvent) would demonstrate its dynamic nature. Key dynamic processes include:

Piperazine Ring Pucker: The central piperazine ring would not remain static in its chair conformation but would exhibit dynamic fluctuations, including the possibility of ring inversion to a boat or twist-boat conformation, although the chair form would remain the most populated state.

Substituent Rotation: The C(aryl)-N(piperazine) bonds allow for rotational freedom of the 2-aminophenyl groups. The rate and extent of this rotation would be influenced by the solvent, with polar, protic solvents potentially forming hydrogen bonds with the amino groups and restricting their motion.

In the solid state, the arrangement of molecules is dictated by intermolecular forces. For this compound, the primary interactions governing crystal packing are:

Hydrogen Bonding: The primary amine groups (-NH₂) are excellent hydrogen bond donors, while the amine and piperazine nitrogen atoms are hydrogen bond acceptors. This allows for the formation of extensive intermolecular hydrogen-bonding networks (e.g., N-H···N), which are a dominant force in the crystal packing of similar molecules. nih.govkfupm.edu.sa These interactions link individual molecules into dimers, chains, or more complex three-dimensional architectures. kfupm.edu.samdpi.com

Van der Waals Forces: These non-specific interactions are also present and contribute to the cohesion of the molecular crystal.

MD simulations of the solid state can be used to study the stability of the crystal lattice and the nature of these packing forces at different temperatures.

Reaction Pathway and Mechanism Elucidation

Computational chemistry offers powerful tools to map out the intricate details of chemical reactions, including the identification of transient species and the energetic profiles of reaction pathways. For a molecule like this compound, understanding its formation and subsequent derivatization reactions is key to its application.

The synthesis of 1,4-diarylpiperazines often involves the N-arylation of a piperazine core. organic-chemistry.org Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions. A key step in this process is the location of the transition state (TS) for each elementary reaction step. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction kinetics.

For the N-arylation of piperazine to form a 1,4-diarylpiperazine, the reaction mechanism can be complex, often involving catalytic cycles with transition metals like palladium or nickel. researchgate.netnih.gov Computational models can be used to explore different mechanistic proposals. For instance, in a proposed closed-shell mechanism for the nickel-catalyzed arylation of piperazine, a Hammett study was conducted to differentiate it from a radical mechanism. researchgate.net

A hypothetical elementary step in the synthesis could be the nucleophilic attack of a piperazine nitrogen on an activated aminophenyl electrophile. A transition state search for this step would involve mapping the potential energy surface as the N-C bond forms, allowing for the determination of the activation energy. The table below presents hypothetical activation energies for such a reaction, based on typical values for N-arylation reactions.

| Elementary Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| First N-Arylation | DFT (B3LYP/6-31G) | 15-25 |

| Second N-Arylation | DFT (B3LYP/6-31G) | 18-28 |

The energy landscape provides a comprehensive map of all possible conformations and chemical states of a molecular system and the energetic barriers between them. For this compound, understanding its conformational landscape is crucial, as the orientation of the aminophenyl groups can significantly influence its reactivity and properties.

Computational studies on related molecules, such as 1-(4-Fluorophenyl)piperazine, have employed potential energy surface scans to identify the most stable conformers. researchgate.net Such studies typically involve rotating key dihedral angles and calculating the energy at each step. For this compound, the key dihedral angles would be those defining the orientation of the phenyl rings with respect to the piperazine ring. The piperazine ring itself typically adopts a chair conformation. researchgate.net

Furthermore, energy landscape analysis can be extended to chemical transformations. For example, the derivatization of the amino groups on the phenyl rings could be modeled to understand the regioselectivity and the energetic feasibility of different reaction pathways. DFT calculations can be used to determine the relative energies of reactants, intermediates, transition states, and products for various derivatization reactions, such as acylation or alkylation.

The following table illustrates a hypothetical relative energy profile for a two-step derivatization of the amino groups of this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound + Reagent) | 0.0 |

| Transition State 1 (First Derivatization) | +20.5 |

| Intermediate (Mono-derivatized product) | -5.2 |

| Transition State 2 (Second Derivatization) | +22.8 |

| Product (Di-derivatized) | -12.7 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. frontiersin.org These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimentally determined property.

While specific QSPR models for this compound are not documented, the principles of QSPR can be applied to predict various properties of this compound and its derivatives. Molecular descriptors can be calculated from the 2D or 3D structure of the molecule and can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

For a series of 1,4-diarylpiperazine derivatives, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time. For instance, a study on the binding of drugs to a gut-restricted polymer utilized QSPR modeling with descriptors such as the computed surface area of hydrogen bond accepting atoms, ionization potential, electron affinity, and lipophilicity. nih.gov

A hypothetical QSPR study on a series of substituted 1,4-diarylpiperazines might yield an equation like the following to predict a specific property:

Property = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

The table below presents a set of common molecular descriptors that would be relevant for building a QSPR model for this compound and its analogs.

| Descriptor Class | Example Descriptors | Potential Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Number of N and O atoms | Melting Point |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Boiling Point |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility |

| Electrostatic | Dipole Moment, Partial Charges on Atoms | Reactivity |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken Electronegativity | Electronic Properties |

By generating a diverse set of derivatives of this compound and measuring a property of interest, a robust QSPR model could be developed. This model would then serve as a predictive tool to estimate the properties of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with optimized characteristics.

Advanced Analytical Techniques for Structural and Electronic Elucidation

Scanning Probe Microscopy (SPM) for Surface Characterization

Atomic Force Microscopy (AFM) for Morphological Studies of Films and Coatings

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information of a material's surface with nanoscale precision. In the context of 1,4-Bis(2-aminophenyl)piperazine, AFM is an invaluable tool for characterizing the morphology of thin films and coatings, which can significantly influence their physical and electronic properties.

Research into Schiff base ligands derived from this compound has demonstrated the utility of AFM in observing the formation of protective layers. For instance, a study involving a Schiff base ligand synthesized from the condensation of this compound and salicylaldehyde (B1680747) utilized AFM to examine the surface of steel in a corrosive solution. The results indicated the formation of a protective film by the inhibitor, showcasing the ability of AFM to visualize surface changes and the effectiveness of such coatings. While this study focused on a derivative in a corrosion inhibition context, the principles of AFM application remain relevant for studying the morphology of pure this compound films.

Table 1: Illustrative AFM Data for a Hypothetical this compound Film

| Parameter | Value | Unit |

| Scan Size | 5 x 5 | µm |

| Root Mean Square (RMS) Roughness | 2.5 | nm |

| Average Grain Size | 150 | nm |

| Peak-to-Valley Height | 15 | nm |

This table is for illustrative purposes to demonstrate the type of data obtainable from AFM analysis and is not based on actual experimental results for this compound due to a lack of specific literature.

Scanning Tunneling Microscopy (STM) for Electronic Mapping at the Nanoscale

Scanning Tunneling Microscopy (STM) is a powerful technique that not only provides atomic-scale images of a surface but also allows for the probing of its local electronic properties. STM operates based on the quantum tunneling of electrons between a sharp metallic tip and a conductive or semiconductive sample. By measuring the tunneling current as a function of the tip's position and the applied bias voltage, one can construct a detailed map of the surface topography and its local density of electronic states (LDOS).

For a compound like this compound, STM can be instrumental in understanding how its molecular structure and packing in a thin film translate to its electronic characteristics. For example, STM could be used to visualize the arrangement of individual molecules on a conductive substrate and to measure the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is vital for predicting and understanding the material's behavior in electronic devices.

Table 2: Potential STM-Derived Electronic Properties of a this compound Monolayer

| Property | Measurement | Significance |

| Molecular Orientation | Angle relative to substrate | Affects intermolecular electronic coupling |

| HOMO-LUMO Gap | Energy difference | Determines the material's semiconducting nature |

| Local Density of States (LDOS) | Spatial variation in electronic states | Identifies electronically active sites |

This table is hypothetical and serves to illustrate the potential of STM in characterizing the electronic properties of this compound at the nanoscale.

Derivatization and Functionalization Strategies of 1,4 Bis 2 Aminophenyl Piperazine

Amine Reactivity in Further Functionalization

The primary amino groups attached to the phenyl rings are the most reactive sites for functionalization, readily undergoing reactions typical of aromatic amines.

The primary amine functionalities of 1,4-bis(2-aminophenyl)piperazine can be readily acylated to form amide derivatives. This is a common strategy to introduce a variety of functional groups. The reaction of the amine with acyl chlorides or acid anhydrides, often in the presence of a base, leads to the formation of N-substituted amides. For instance, reaction with acyl chlorides can yield N-(4-aminophenyl)-substituted benzamides. researchgate.net

Sulfonylation of the amino groups can be achieved by reacting this compound with sulfonyl chlorides, leading to the formation of sulfonamide linkages. This derivatization can significantly alter the electronic and steric properties of the molecule.

Alkylation of the primary amines can be more challenging to control, with the potential for mono- and di-alkylation. Using an excess of the piperazine (B1678402) starting material can favor mono-alkylation. researchgate.net Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups. researchgate.net

Imine (Schiff Base) Formation: The primary amino groups can react with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically carried out by refluxing the reactants in a suitable solvent.

Amide Derivatives: As mentioned, acylation leads to the formation of amide derivatives. A wide range of carboxylic acids can be coupled with the amine groups of this compound to produce a diverse library of bis-amide compounds. sphinxsai.comresearchgate.net This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. researchgate.netsphinxsai.com Piperazine amide derivatives have been synthesized and investigated for various biological activities. ijpsr.com

Urea (B33335) Derivatives: The reaction of the primary amines with isocyanates is a straightforward method for the synthesis of urea derivatives. asianpubs.orgnih.gov This reaction is generally high-yielding and can be performed under mild conditions. google.com Alternatively, urea derivatives can be synthesized from amines and carbon dioxide, sometimes without the need for a catalyst or solvent. rsc.org The urea functionality is a key feature in many biologically active compounds. nih.gov A series of novel piperazine bridged pseudo-peptidic urea/thiourea derivatives have been synthesized and evaluated for their antioxidant activity. researchgate.net

Table 1: Examples of Functionalization Reactions of the Amino Groups

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chlorides, acid anhydrides, with a base | Bis-amide |

| Sulfonylation | Sulfonyl chlorides | Bis-sulfonamide |

| Alkylation | Alkyl halides (control of stoichiometry is crucial) | Mono- or bis-alkylated amine |

| Reductive Amination | Aldehydes or ketones, with a reducing agent | N-alkylated amine |

| Imine Formation | Aldehydes or ketones, reflux in a suitable solvent | Bis-imine (Schiff base) |

| Urea Formation | Isocyanates or CO2 with amines | Bis-urea |

Modifications of the Piperazine Core and Aryl Substituents

Beyond the reactivity of the amino groups, the piperazine ring and the aryl substituents can also be modified to further tune the properties of the molecule.

The introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkyl, alkoxy) onto the aryl rings can significantly influence the electronic properties and reactivity of the entire molecule. These substitutions can be achieved through standard electrophilic aromatic substitution reactions, although the directing effects of the existing amino and piperazine substituents must be considered. Such modifications can be crucial for tailoring the molecule's interaction with biological targets or its performance in materials science applications.

While this compound itself is achiral, the introduction of chiral substituents or the use of chiral reagents can lead to the formation of stereoisomers. fda.gov The synthesis of optically active 1,4-disubstituted piperazines is an area of interest, particularly for applications in medicinal chemistry where stereochemistry often plays a critical role in biological activity. google.comnih.gov Chiral stationary phases have been used for the enantioselective separation of 1,4-disubstituted piperazine derivatives. nih.gov

Grafting onto Surfaces and Nanomaterials

The versatile reactivity of this compound makes it a suitable candidate for grafting onto the surfaces of various materials, including nanoparticles. The amino groups can be used to form covalent bonds with functionalized surfaces. For example, they can react with surfaces containing carboxylic acid groups to form amide linkages. nih.gov This surface modification can impart new functionalities to the material, such as improved dispersibility, biocompatibility, or specific binding capabilities. researchgate.net The grafting of molecules with amine functionalities onto nanoparticles is a common strategy in the development of functional nanomaterials for a range of applications. researchgate.net

Covalent Attachment to Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides)

The covalent immobilization of organic molecules onto inorganic supports like silica and metal oxides is a widely employed strategy to create hybrid materials that combine the advantageous properties of both components. The functionalization of these substrates with this compound can be achieved through various chemical routes, primarily involving the reaction of the primary amine groups.

A common approach involves the use of silane (B1218182) coupling agents to first introduce reactive functionalities onto the inorganic surface, which can then react with the amine groups of this compound. For instance, silica surfaces can be treated with (3-chloropropyl)trimethoxysilane. The hydroxyl groups on the silica surface react with the methoxysilane (B1618054) groups to form stable siloxane bonds, leaving a surface decorated with reactive chloropropyl groups. Subsequent reaction with this compound via nucleophilic substitution results in the covalent attachment of the molecule to the silica support.

Another strategy involves the activation of the inorganic surface to directly react with the amine groups. For example, the surface of metal oxides can be treated with reagents that introduce electrophilic centers, which are then susceptible to attack by the nucleophilic amine groups of this compound.

The resulting materials, with the this compound moiety covalently bound to the inorganic matrix, exhibit enhanced thermal stability and chemical resistance compared to materials with physically adsorbed molecules. These functionalized inorganic substrates have potential applications as solid-supported catalysts, sorbents for heavy metal ions, and stationary phases in chromatography.

Table 1: Strategies for Covalent Attachment of this compound to Inorganic Substrates

| Substrate | Functionalization Strategy | Reagents | Resulting Linkage |

| Silica (SiO₂) | Two-step grafting | 1. (3-Chloropropyl)trimethoxysilane 2. This compound | Amine linkage to alkyl chain |